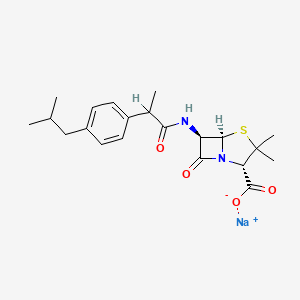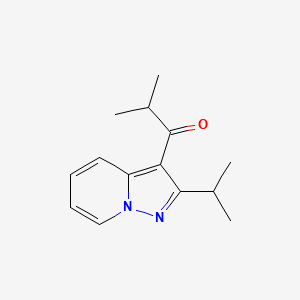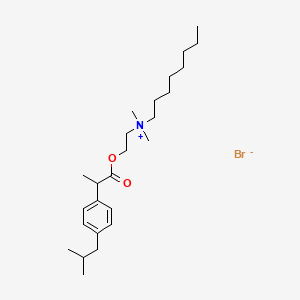
加巴喷丁烯卡比
概述
描述
Gabapentin enacarbil is a prodrug of gabapentin, an anticonvulsant and analgesic medication. It is marketed under the brand names Horizant in the United States and Regnite in Japan. Gabapentin enacarbil is primarily used for the treatment of moderate to severe primary restless legs syndrome and postherpetic neuralgia . The compound was designed to improve the oral bioavailability of gabapentin, providing extended release and increased absorption .
科学研究应用
恩卡比戊胺有几个科学研究应用:
作用机制
恩卡比戊胺是一种 prodrug,在体内转化为加巴喷丁。加巴喷丁在治疗不安腿综合征和带状疱疹后神经痛中的确切作用机制尚不完全清楚。据信它涉及降交感神经系统,导致脊髓 α2-肾上腺素能受体的激活 . 加巴喷丁与电压依赖性钙通道的 α-2-δ 亚基结合,减少兴奋性神经递质的释放 .
生化分析
Biochemical Properties
Gabapentin enacarbil interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in humans . This interaction is believed to be responsible for its therapeutic effects in RLS and PHN .
Cellular Effects
Gabapentin enacarbil, as a prodrug of gabapentin, exerts its physiological effects on various types of cells, including neurons. It is known to prevent allodynia and hyperalgesia, conditions often associated with neuropathic pain .
Molecular Mechanism
It is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This suggests that gabapentin enacarbil may exert its effects at the molecular level by modulating the activity of these receptors.
Temporal Effects in Laboratory Settings
It is known that gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This suggests that the drug may have a relatively stable profile over time.
Metabolic Pathways
Gabapentin enacarbil is metabolized primarily through first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid . It does not interact with any of the major cytochrome P450 enzymes .
Transport and Distribution
Gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . The volume of distribution is 76L , suggesting that the drug is widely distributed within the body.
准备方法
恩卡比戊胺是通过一系列化学反应合成的,涉及中间体,例如 1-卤代烷基氨基甲酸酯或碳酸酯和二酸缩醛骨架 . 合成路线通常包括以下步骤:
1-卤代烷基碳酸酯或氨基甲酸酯的制备: 这是通过将 C1 到 C10 的醇或伯胺与溶剂(例如乙腈、酮、醚、酯或烃)和 1-卤代烷基卤代甲酸酯结合来实现的.
二酸缩醛骨架的形成: 这涉及 1-卤代烷基碳酸酯或氨基甲酸酯与二酸缩醛的反应.
恩卡比戊胺的最终合成: 在特定的反应条件下将中间体结合起来,以生成恩卡比戊胺.
化学反应分析
相似化合物的比较
恩卡比戊胺因其 prodrug 的性质而独一无二,这增强了加巴喷丁的生物利用度和缓释 . 类似的化合物包括:
加巴喷丁: 母体化合物,用于类似适应症,但生物利用度较低.
罗匹尼罗: 一种多巴胺激动剂,用于治疗不安腿综合征和帕金森病.
普拉克索: 另一种多巴胺激动剂,用于治疗不安腿综合征和帕金森病.
属性
IUPAC Name |
2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUHAJSIBHXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870359 | |
| Record name | Gabapentin enacarbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 0.5 mg/mL in water | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
478296-72-9 | |
| Record name | Gabapentin enacarbil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabapentin enacarbil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gabapentin enacarbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABAPENTIN ENACARBIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting onset of about 64°C. | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?
A1: Gabapentin enacarbil is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, Gabapentin enacarbil is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []
Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of Gabapentin enacarbil?
A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]
Q3: What are the downstream effects of Gabapentin's interaction with its target?
A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:
- Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []
- Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]
- Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]
Q4: What is the molecular formula and weight of Gabapentin enacarbil?
A4: The molecular formula of Gabapentin enacarbil is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for Gabapentin enacarbil is not available in the provided abstracts.
Q5: Describe the absorption and bioavailability of Gabapentin enacarbil compared to Gabapentin.
A5: Gabapentin enacarbil exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]
Q6: How is Gabapentin enacarbil metabolized and excreted?
A6: Gabapentin enacarbil is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]
Q7: Does food affect the absorption of Gabapentin enacarbil?
A7: Yes, administering Gabapentin enacarbil with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []
Q8: What are the primary clinical applications of Gabapentin enacarbil?
A8: Gabapentin enacarbil is primarily used for:
- Restless Legs Syndrome (RLS): Gabapentin enacarbil is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]
- Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of Gabapentin enacarbil in managing neuropathic pain, such as postherpetic neuralgia. [, ]
Q9: Are there specific subgroups of RLS patients who may benefit more from Gabapentin enacarbil?
A10: Patients with RLS and severe sleep disturbances may experience greater benefits from Gabapentin enacarbil compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.
Q10: Are there any contraindications for using Gabapentin enacarbil?
A13: Gabapentin enacarbil should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.
Q11: What are some areas of ongoing research and development related to Gabapentin enacarbil?
A11: Current research focuses on:
- Optimizing Dosing Regimens: Studies are investigating the optimal doses of Gabapentin enacarbil for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]
- Exploring New Applications: Research is ongoing to explore the potential use of Gabapentin enacarbil in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]
- Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of Gabapentin enacarbil in managing chronic conditions like RLS. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

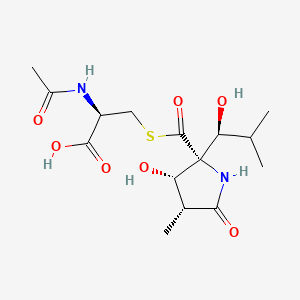


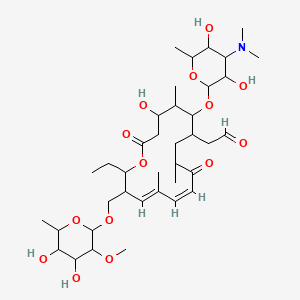
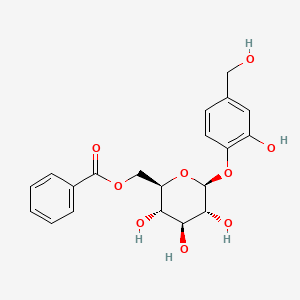
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)


